molecular formula C14H9ClN2O2S B11334080 7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide

7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B11334080
M. Wt: 304.8 g/mol
InChI Key: XMDUBMLFSKXOGS-UHFFFAOYSA-N
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Description

7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chloro group, a thiazole ring, and a benzoxepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 7-chloro-1-benzoxepine and 2-aminothiazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are often employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMSO or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in infected cells.

Comparison with Similar Compounds

7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide can be compared with other benzoxepine derivatives and thiazole-containing compounds. Similar compounds include:

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the thiazole ring, which may result in different biological activities.

    N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.

    Thiazole derivatives: Compounds containing the thiazole ring but with different core structures, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

7-chloro-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C14H9ClN2O2S/c15-11-1-2-12-10(8-11)7-9(3-5-19-12)13(18)17-14-16-4-6-20-14/h1-8H,(H,16,17,18)

InChI Key

XMDUBMLFSKXOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=CO2)C(=O)NC3=NC=CS3)C=C1Cl

Origin of Product

United States

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